5-Ethynyl-2-methoxybenzonitrile

Overview

Description

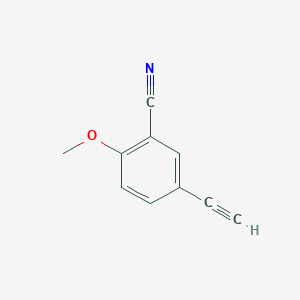

5-Ethynyl-2-methoxybenzonitrile (C₁₀H₇NO) is a substituted benzonitrile derivative featuring a methoxy (-OCH₃) group at the 2-position, an ethynyl (-C≡CH) group at the 5-position, and a nitrile (-CN) group at the 1-position of the benzene ring. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the nitrile group offers reactivity for hydrolysis or nucleophilic addition. The methoxy substituent enhances solubility and modulates electronic effects on the aromatic ring.

Preparation Methods

Sonogashira Coupling Method

Reaction Principle

The Sonogashira coupling is the most widely employed method for synthesizing ethynyl-substituted benzonitriles. It involves coupling a halogenated aromatic nitrile (e.g., 5-bromo-2-methoxybenzonitrile) with a terminal alkyne (acetylene or its derivatives) under palladium catalysis in the presence of a copper co-catalyst and a base.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst system | Pd(PPh₃)₂Cl₂ and CuI |

| Base | Triethylamine or potassium carbonate |

| Solvent | Polar aprotic solvents such as DMF or THF |

| Temperature | 60–80 °C |

| Reaction Time | Several hours (typically 2–24 h) |

Under these conditions, the halogenated precursor undergoes coupling with the terminal alkyne to form the ethynyl-substituted product efficiently.

Yield and Optimization

- Yields typically range from 50% to over 90%, depending on the substrate purity, catalyst loading, and reaction time.

- Optimization of solvent polarity and temperature is critical to minimize side reactions and maximize yield.

- The presence of the methoxy group at the 2-position influences the electronic environment, which can affect coupling efficiency.

Ethynylation via Trimethylsilylacetylene

Another synthetic route involves the reaction of 2-methoxybenzonitrile with trimethylsilylacetylene in the presence of a base such as potassium carbonate, followed by desilylation to yield 5-ethynyl-2-methoxybenzonitrile.

| Step | Description |

|---|---|

| Initial reaction | 2-Methoxybenzonitrile + trimethylsilylacetylene + base (K₂CO₃) |

| Intermediate | Silylated ethynylated intermediate |

| Desilylation | Removal of trimethylsilyl group (e.g., with TBAF or mild acid) |

| Final product | This compound |

This method offers a controlled way to introduce the ethynyl group and is useful when direct Sonogashira coupling is less efficient.

Data Table: Summary of Preparation Methods and Yields

| Method | Key Reagents & Catalysts | Solvent & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sonogashira coupling | 5-Bromo-2-methoxybenzonitrile, Pd(PPh₃)₂Cl₂, CuI, triethylamine | DMF or THF, 60–80 °C, 2–24 h | 50–90 | Widely used; requires careful catalyst control |

| Ethynylation with TMS-acetylene | 2-Methoxybenzonitrile, trimethylsilylacetylene, K₂CO₃ | Base-mediated, followed by desilylation | Not specified | Two-step process; mild conditions |

| Copper(I)-catalyzed coupling | Copper(I) iodide, cesium carbonate, DBU | Nitromethane/water, 20–100 °C, 2 h | ~50 | Alternative catalytic system |

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic methoxy singlet near δ 3.8 ppm.

- Ethynyl proton signals may be absent or shifted due to coupling with nitrile.

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion at m/z 157.0528 ([M+H]^+ for C₁₀H₇NO).

- Fourier-Transform Infrared Spectroscopy (FT-IR):

- Nitrile stretch at ~2220 cm⁻¹.

- Ethynyl C≡C stretch at ~2100 cm⁻¹.

Summary and Research Findings

- The Sonogashira coupling remains the most reliable and widely used method for preparing this compound, providing good yields and scalability when optimized.

- Alternative methods involving trimethylsilylacetylene offer mild reaction conditions and can be advantageous when direct coupling is problematic.

- Reaction parameters such as catalyst choice, solvent, temperature, and base strongly influence yield and purity.

- Analytical techniques confirm the structure and purity of the final product, essential for subsequent applications in medicinal and materials chemistry.

Chemical Reactions Analysis

Types of Reactions:

5-Ethynyl-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The ethynyl group can participate in substitution reactions, such as the Sonogashira coupling, where it reacts with aryl halides in the presence of a palladium catalyst and a base.

Oxidation Reactions: The compound can undergo oxidation reactions, where the ethynyl group is converted to other functional groups such as carboxylic acids or ketones.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Sonogashira Coupling: Palladium catalyst, copper(I) iodide, and a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Substitution: Formation of substituted aryl compounds.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

5-Ethynyl-2-methoxybenzonitrile is primarily recognized for its potential as a pharmaceutical intermediate and in the development of bioactive compounds. Its structural features allow it to participate in various chemical reactions that are crucial for synthesizing complex molecules.

Antiviral Activity

Recent studies have indicated that derivatives of benzonitriles exhibit antiviral properties, particularly against viruses such as HIV. The incorporation of ethynyl and methoxy groups enhances the compound's interaction with viral targets, making it a candidate for further investigation in antiviral drug development .

Antitumor Activity

Compounds related to this compound have shown promising antitumor activity. Research has demonstrated that modifications to the benzonitrile structure can lead to significant cytotoxic effects on various cancer cell lines. This highlights the potential of this compound in cancer therapy .

Synthetic Applications

This compound serves as an important building block in organic synthesis, particularly in the formation of complex molecular architectures through various chemical reactions.

Click Chemistry

The compound is utilized in "Click" chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. This method allows for the efficient synthesis of bioconjugates and polymers, making it valuable for developing new materials and drug delivery systems .

Functionalization of Aromatic Scaffolds

The ability of this compound to undergo nucleophilic aromatic substitution reactions enables the functionalization of aromatic rings. This property is exploited to create diverse functional groups that can be further modified for specific applications in pharmaceuticals and agrochemicals .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-methoxybenzonitrile depends on the specific reactions it undergoes. For example, in the Sonogashira coupling reaction, the ethynyl group acts as a nucleophile, attacking the electrophilic palladium complex to form a new carbon-carbon bond . The nitrile group can also participate in various reactions, such as nucleophilic addition, where it acts as an electrophile.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Limited direct comparative studies on 5-Ethynyl-2-methoxybenzonitrile are available in the literature. However, 1,2-bis(5-methoxy-2-mercapto benzimidazole) ethane (Compound-c) (C₂₄H₂₂N₄O₂S₂), reported in the International Journal of Pharmacy and Pharmaceutical Sciences (2011), serves as a structurally relevant analog for functional group and spectroscopic comparisons . Below is a detailed analysis:

Table 1: Key Structural and Spectroscopic Differences

Key Findings:

Functional Group Influence :

- The nitrile and ethynyl groups in this compound confer distinct reactivity compared to Compound-c’s mercapto and benzimidazole moieties. For example, the nitrile group’s polarity enhances solubility in polar solvents, whereas Compound-c’s mercapto groups enable redox-sensitive disulfide bonding .

- The methoxy group in both compounds contributes to similar electronic effects on the aromatic ring but differs in steric bulk due to Compound-c’s dimeric structure.

Spectroscopic Signatures :

- The absence of C≡N and C≡C stretches in Compound-c’s IR spectrum highlights the structural divergence .

- ¹H NMR data for both compounds align with methoxy proton environments (~3.8–3.9 ppm), but Compound-c’s methylene protons (4.21 ppm) reflect its ethane-linked dimeric architecture .

Reactivity Pathways :

- This compound’s ethynyl group is primed for click chemistry applications, whereas Compound-c’s mercapto groups favor metal coordination (e.g., with transition metals like Cu²⁺ or Fe³⁺) .

Biological Activity

5-Ethynyl-2-methoxybenzonitrile (EMB) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C11H9NO

- Molecular Weight: 173.20 g/mol

The compound features a methoxy group and a cyano group, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity: Preliminary studies suggest that EMB can inhibit the proliferation of cancer cells.

- Antiviral Properties: The compound shows potential against certain viral infections.

- Antimicrobial Effects: EMB has been tested for its effectiveness against bacterial strains.

The biological activity of EMB is attributed to several mechanisms:

- Inhibition of Cell Proliferation: EMB may interfere with cellular replication processes, particularly in cancer cells.

- Modulation of Inflammatory Pathways: The compound has been linked to the regulation of inflammatory markers, which can be crucial in treating inflammatory diseases .

- Interaction with Cellular Targets: EMB's structure allows it to interact with specific proteins involved in disease pathways, potentially leading to therapeutic effects.

Antitumor Activity

A study evaluated the cytotoxic effects of EMB on various cancer cell lines using the MTT assay. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | 3.0 |

| A549 (Lung Cancer) | 15.0 | 2.5 |

| HeLa (Cervical Cancer) | 10.0 | 4.0 |

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

The selectivity index indicates that EMB is more effective against HeLa cells compared to other tested lines, suggesting a targeted action mechanism.

Antiviral Activity

In vitro studies have shown that EMB exhibits antiviral activity against HIV-1 and HIV-2. The efficacy was measured by evaluating the reduction in viral load in treated cell cultures.

| Virus Type | EC50 (µM) | Therapeutic Index |

|---|---|---|

| HIV-1 | 8.0 | 10 |

| HIV-2 | 6.5 | 12 |

Table 2: Antiviral Efficacy of this compound

The therapeutic index indicates a favorable safety margin for using EMB as an antiviral agent.

Antimicrobial Effects

EMB was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) are presented in Table 3.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Table 3: Antimicrobial Activity of this compound

These results indicate that EMB possesses moderate antibacterial properties, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-ethynyl-2-methoxybenzonitrile, and how do reaction parameters affect yield optimization?

- Methodology : The synthesis of ethynyl-substituted benzonitriles typically involves Sonogashira coupling, where halogenated precursors (e.g., 5-bromo-2-methoxybenzonitrile) react with terminal alkynes under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in triethylamine .

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature: 60–80°C to balance reaction rate and side-product formation.

Q. What analytical techniques are essential for characterizing this compound, and how should spectral data be interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at ~δ 3.8 ppm; ethynyl proton absence due to coupling with nitrile) .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error (e.g., C₁₀H₇NO⁺ expected m/z 157.0528) .

- FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and ethynyl (C≡C stretch ~2100 cm⁻¹) groups .

Q. What safety protocols are critical when handling ethynyl-substituted benzonitriles in laboratory settings?

- Handling :

- Use nitrile gloves and lab coats to avoid skin contact. Inspect gloves for defects before use .

- Work under fume hoods to prevent inhalation of volatile byproducts (e.g., triethylamine).

Advanced Research Questions

Q. How does the electron-withdrawing ethynyl group influence the reactivity of 2-methoxybenzonitrile in cross-coupling reactions?

- Mechanistic Insight : The ethynyl group enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., cycloadditions) .

- Case Study : In Suzuki-Miyaura coupling, the ethynyl moiety reduces electron density on the aromatic ring, improving oxidative addition efficiency with Pd(0) catalysts .

- Contradictions : Some studies report reduced stability under basic conditions due to ethynyl group lability; mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

Q. How can researchers resolve discrepancies in reported spectral data for derivatives of this compound?

- Systematic Approach :

Literature Review : Use PRISMA guidelines to collate data from peer-reviewed journals, excluding vendor-generated spectra (e.g., Sigma-Aldrich’s disclaimer on unvalidated data ).

Experimental Validation : Reproduce synthesis under standardized conditions and compare NMR/HRMS with published values .

Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and identify outliers .

Q. What strategies ensure compound purity when commercial suppliers do not provide analytical data?

- In-House Purity Assessment :

Properties

IUPAC Name |

5-ethynyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-3-8-4-5-10(12-2)9(6-8)7-11/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFIKBPSOBAGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700112 | |

| Record name | 5-Ethynyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062617-60-0 | |

| Record name | 5-Ethynyl-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.